molecular formula C19H22N2O4 B2371864 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide CAS No. 919759-07-2

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Cat. No.: B2371864
CAS No.: 919759-07-2
M. Wt: 342.395
InChI Key: DNPUHFHSLBPRLO-UHFFFAOYSA-N
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Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a synthetic organic compound with the molecular formula C 19 H 22 N 2 O 4 and a molecular weight of 342.39 g/mol . Its structure incorporates a 7-methylcoumarin (2-oxo-2H-chromen) core, which is a privileged scaffold in medicinal chemistry, linked to a 2-oxopyrrolidine moiety via an acetamide-propyl chain . This specific molecular architecture suggests potential as a key intermediate in organic synthesis and for the development of novel pharmacologically active compounds. Researchers can utilize this chemical as a building block in the exploration of structure-activity relationships, particularly for targets where coumarin derivatives are known to show activity. Available with a purity of 90% or higher, this product is intended for laboratory research purposes exclusively . It is supplied in various quantities to meet diverse research needs. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-5-6-15-14(12-19(24)25-16(15)10-13)11-17(22)20-7-3-9-21-8-2-4-18(21)23/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPUHFHSLBPRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCN3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for 7-Methyl-2-oxo-2H-chromen-4-yl Formation

The chromene scaffold is typically synthesized via Knoevenagel condensation between substituted salicylaldehydes and β-keto esters. For 7-methyl substitution, 5-methylsalicylaldehyde reacts with diethyl malonate in ethanol under reflux with piperidine and acetic acid as catalysts. Ultrasound irradiation (20 kHz, 90% power) reduces reaction time from 7 hours to 40 minutes while improving yields to 85–92%.

Mechanistic Insight :
The reaction proceeds through enolate formation at the active methylene of diethyl malonate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent cyclodehydration forms the chromene ring, with the methyl group at position 7 introduced via the salicylaldehyde precursor.

Functionalization of the Chromene Core

Chloroacetylation at the 4-Position

The 4-hydroxymethyl group of 7-methyl-2-oxo-2H-chromene undergoes chloroacetylation using chloroacetyl chloride in dry benzene under anhydrous conditions (Scheme 1). Key parameters:

  • Molar ratio : 1:1 (chromene : chloroacetyl chloride)
  • Reaction time : 2 hours
  • Workup : Filtration and recrystallization (petroleum ether/benzene, 1:1)
  • Yield : 74–85%

Characterization Data :

  • IR : 1768 cm⁻¹ (ester C=O), 1641 cm⁻¹ (chromenone C=O).
  • ¹H NMR : δ 4.10 (s, 2H, -CH₂Cl), 5.16 (s, 2H, -CH₂OCO), 7.27–8.26 (m, aromatic protons).

Introduction of the Pyrrolidinone Side Chain

Amination with 3-(2-Oxopyrrolidin-1-yl)propylamine

The chloroacetate intermediate reacts with 3-(2-oxopyrrolidin-1-yl)propylamine in dry acetone under reflux with potassium carbonate (Scheme 2).

Optimized Conditions :

  • Solvent : Dry acetone
  • Base : K₂CO₃ (2.0 g per 0.01 mol substrate)
  • Temperature : Reflux (56–60°C)
  • Time : 3 hours
  • Yield : 55–75% (estimated from analogous reactions)

Workup :

  • Filter to remove excess K₂CO₃.
  • Concentrate under reduced pressure.
  • Recrystallize from ethanol.

Characterization :

  • IR : 3284 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (amide C=O).
  • ¹H NMR : δ 1.70–2.10 (m, pyrrolidinone protons), 3.40–3.60 (m, propyl linker), 4.97 (s, 2H, -CH₂O), 8.28 (d, C-5 proton).

Alternative Synthetic Routes

One-Pot Coupling Strategies

Recent advances propose a one-pot method combining Knoevenagel condensation and amidation. Using phenyliododiacetate (PIDA) in ethanol at 35–40°C, salicylaldehyde derivatives directly couple with preformed 3-(2-oxopyrrolidin-1-yl)propylamine-acetamide intermediates, achieving 70–80% yields.

Enzymatic Arylation

Laccase-catalyzed arylation of chromanones (hydrogenated chromenes) with catechol derivatives offers a green chemistry approach, though yields for pyrrolidinone-containing analogs remain unreported.

Reaction Optimization and Challenges

Solvent and Catalyst Effects

Parameter Optimal Choice Suboptimal Choice Impact on Yield
Solvent Dry acetone DMF ↓ 20–30%
Catalyst K₂CO₃ NaOMe ↓ 15–25%
Temperature Reflux (56–60°C) Room temperature ↓ 40–50%

Purification Challenges

  • Byproducts : Unreacted chloroacetyl chloride (removed via benzene washes).
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves N-alkylation byproducts.

Pharmacological Relevance and Derivatives

While the target compound’s bioactivity remains unstudied, structurally related analogs exhibit:

  • Antihistaminic activity : 44.6–75.4% inhibition of histamine-induced ileal contractions.
  • Bronchodilatory effects : 50 μmol doses protect against histamine-induced convulsions.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.

    Substitution: The acetamide and pyrrolidinone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamide and pyrrolidinone derivatives.

Scientific Research Applications

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction Pathways: Affecting intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin-Acetamide Scaffolds

The compound shares structural homology with several coumarin derivatives synthesized for therapeutic applications. Key analogues include:

Compound Substituents Biological Activity Reference
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide (2b) 7-hydroxycoumarin + tetrahydroacridine-propylamine chain Topoisomerase inhibition, antitumor activity (IC₅₀ = 3.2 µM in A549 cells)
N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-((3-(2-oxopyrrolidin-1-yl)propyl)amino)pyrimidin-4-yl)amino)acetamide (6) Pyrrolidinone + acetamide linker + pyrimidine core Anaplastic lymphoma kinase (ALK) inhibition (potency not quantified)
Target Compound 7-methylcoumarin + 3-(2-oxopyrrolidin-1-yl)propylacetamide Data limited; hypothesized to target kinases or proteases due to structural similarity

Key Observations :

  • The 7-hydroxycoumarin derivative (2b) exhibits strong antitumor activity due to dual coumarin and acridine pharmacophores, whereas the 7-methyl substitution in the target compound may enhance metabolic stability .
  • However, the pyrimidine core in 6 introduces distinct binding interactions .
Pyrrolidinone-Containing Analogues

Pyrrolidinone derivatives are widely explored for their conformational flexibility and hydrogen-bonding capacity. Notable comparisons include:

Compound Core Structure Key Features Activity Reference
N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide (DDU86439) Indazole + dimethylaminopropyl Inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 µM) Antiparasitic
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone + acetyl group Synthetic intermediate; no reported bioactivity
Target Compound Coumarin + pyrrolidinone Combines coumarin’s photophysical properties with pyrrolidinone’s solubility Hypothesized enzyme inhibition

Key Observations :

  • DDU86439 demonstrates the importance of the acetamide-pyrrolidinone motif in targeting parasitic enzymes, though its indazole core differs from the coumarin system in the target compound .
  • Morpholinone derivatives (e.g., ) highlight how ring size (morpholinone vs.

Biological Activity

Overview

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a chromenone moiety, which is known for various biological activities, and a pyrrolidine derivative that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight258.31 g/mol
CAS NumberNot available

Research indicates that the biological activity of this compound may involve multiple mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing neurotransmission and cellular responses.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to their therapeutic effects.

Antineoplastic Activity

Recent studies have highlighted the antineoplastic potential of related compounds in the chromenone class. For instance, derivatives have shown promising results against various cancer cell lines:

  • Cell Lines Tested : TK-10 (renal cancer), HT-29 (colon cancer)
  • Mechanism : Induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

The neuroprotective properties of chromenone derivatives have been documented, particularly in models of neurodegeneration:

  • Study Findings : Compounds similar to the target compound exhibited protective effects against oxidative stress-induced neuronal damage.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties suggest that this class of compounds may inhibit bacterial growth:

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Results : Showed significant inhibition at certain concentrations.

Case Studies

  • In Vivo Studies :
    • A study evaluated the efficacy of a similar chromenone derivative in animal models of cancer. The results demonstrated a reduction in tumor size and improved survival rates compared to controls.
  • In Vitro Studies :
    • A series of assays were conducted on various cancer cell lines, revealing IC50 values indicating significant cytotoxicity at micromolar concentrations.

Q & A

Basic: What are the standard synthetic routes for 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between chromen-4-yl acetic acid derivatives and pyrrolidinone-containing amines under mild acidic or basic conditions.
  • Solvent selection : Dichloromethane (CH₂Cl₂) or ethanol is often used to facilitate cyclization and acylation steps .
  • Catalysts : Carbodiimides (e.g., EDC) with triethylamine as a base are employed for amide bond formation, as seen in analogous syntheses .

Example Protocol (Adapted from and ):

StepReagents/ConditionsPurposeYield
1CH₂Cl₂, Na₂CO₃, acetyl chlorideAcetylation of intermediate58%
2EDC, triethylamine in DCMAmide coupling~60-70%
3Silica gel chromatography (MeOH/CH₂Cl₂)Purification>95% purity

Basic: How is structural integrity confirmed for this compound?

Methodological Answer:

  • 1H/13C NMR : Deuterated solvents (e.g., CDCl₃) at 300–400 MHz resolve key signals, such as the chromen-4-yl proton (δ 6.8–7.4 ppm) and pyrrolidinone carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 347 observed in analogous compounds) .
  • X-ray Crystallography : Resolves steric and electronic interactions, such as planar amide groups and hydrogen-bonded dimers (R₂²(10) motifs) .

Advanced: How can computational methods optimize reaction conditions for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict optimal solvents/catalysts. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to reduce trial-and-error .
  • Solvent Screening : COSMO-RS simulations evaluate solvent polarity effects on yield, as demonstrated in thieno-pyrimidine syntheses .
  • Case Study : Automated flow reactors improve scalability by maintaining precise temperature/pH control, as seen in pyrido[1,2-a]pyrimidine derivatives .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and HPLC-MS to distinguish between structural isomers (e.g., chromen-4-yl vs. chromen-2-yl derivatives).
  • Dynamic NMR : Resolve rotational barriers in the pyrrolidinone ring by variable-temperature experiments .
  • Controlled Degradation Studies : Monitor stability under acidic/basic conditions to identify decomposition products causing spectral discrepancies .

Example Data Conflict Resolution:

Observed δ (ppm)Expected δ (ppm)Probable CauseSolution
168.0 (C=O)169.8Solvent polarity effectsRe-run in CD₃OD
4.90 (t, J=3.8 Hz)4.11 (m)Conformational isomerismVT-NMR at 253–333 K

Basic: What are recommended storage and handling protocols?

Methodological Answer:

  • Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetamide group.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Handling : Use anhydrous solvents (e.g., THF over DMF) during synthesis to avoid side reactions .

Advanced: How to design bioactivity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases due to structural similarity to pyrrolidinone-based inhibitors .
  • Assay Conditions :
    • Enzyme Inhibition : Use fluorescence polarization (FP) assays with ATP-analog probes (IC₅₀ determination).
    • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 or HepG2 cells .
  • Control Experiments : Compare with 7-methyl-2-oxochromene derivatives lacking the pyrrolidinone moiety .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Chemistry : Enhances reproducibility and reduces byproducts via precise residence time control (e.g., 2.5 min at 80°C) .
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps in pyridazine derivatives .
  • DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (e.g., 1:1.2 amine:acid) and solvent volumes .

Basic: What analytical techniques validate purity?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (5→95% over 20 min) and UV detection at 254 nm .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) for hygroscopic intermediates .

Advanced: How to model pharmacokinetic properties computationally?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.5–3.5), BBB permeability, and CYP450 interactions .
  • MD Simulations : Analyze binding modes to serum albumin (PDB: 7SH) to predict plasma half-life .
  • Metabolite Identification : CYP3A4-mediated oxidation of the pyrrolidinone ring predicted via MetaSite .

Advanced: How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72 hr incubation in MTT assays) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Batch Variability Analysis : Compare NMR/HPLC data across synthetic batches to rule out purity issues .

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